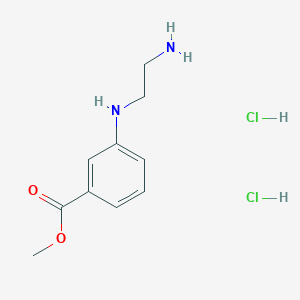

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride” is represented by the InChI code:1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H . Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride” are not mentioned in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.15 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride has been explored for its potential in the synthesis of anticonvulsant enaminones. Studies like those by Scott et al. (1993) have investigated compounds such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate for their effectiveness against seizures using models like the amygdala kindling model (Scott et al., 1993).

Novel Synthesis Processes

Preparation of Polyfunctional Heterocyclic Systems

The compound is also used in the preparation of polyfunctional heterocyclic systems. Pizzioli et al. (1998) showed that methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are versatile synthons for the preparation of various heterocyclic systems (Pizzioli et al., 1998).

Role in Schizophrenia Treatment

Interestingly, methyl 3-(2-aminoethylamino)benzoate;dihydrochloride-related compounds like sodium benzoate have been evaluated as adjunct therapy in schizophrenia treatment. Lane et al. (2013) conducted a randomized, double-blind, placebo-controlled trial showing that sodium benzoate significantly improved symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

Radiopharmaceutical Applications

Taylor et al. (1996) synthesized methyl 4-(2,5-dihydroxybenzylamino)benzoate, demonstrating its potential use in radiopharmaceutical applications (Taylor et al., 1996).

Antitumor Activity

Research by Chua et al. (1999) explored the antitumor activity of related compounds, such as 2-(4-aminophenyl)benzothiazoles, indicating a potential avenue for cancer treatment (Chua et al., 1999).

Synthesis of Novel Ureido Sugars

Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid methyl esters in reactions to create new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Synthesis of Pyridothienopyrimidines

Medvedeva et al. (2010) worked on synthesizing methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates for potential applications in medicinal chemistry (Medvedeva et al., 2010).

Antihyperglycemic Agents

Kees et al. (1996) synthesized and studied the structure-activity relationship of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, showing potential as antihyperglycemic agents in diabetic models (Kees et al., 1996).

Biosynthesis of Esters and Anisoles

Harper et al. (1989) demonstrated that chloromethane, a compound related to methyl 3-(2-aminoethylamino)benzoate;dihydrochloride, can act as a methyl donor in the biosynthesis of methyl esters and anisoles in certain fungi (Harper et al., 1989).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(2-aminoethylamino)benzoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJSVZBEAPESHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

triazin-4-one](/img/structure/B2470299.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)

![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)

![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)